3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)15-10-11-17(21)14(12-15)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXSETLCPLHJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Ester: The initial step involves the reaction of 4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or xylene. This reaction forms the pinacol ester of 4-fluorophenylboronic acid.
Introduction of the Cyclohexylaminomethyl Group: The next step involves the nucleophilic substitution reaction where the pinacol ester is reacted with cyclohexylamine and formaldehyde under basic conditions. This step introduces the cyclohexylaminomethyl group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic acid ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted phenyl ring.
Substitution: The cyclohexylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is 3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid.
Reduction: The major product is the reduced form of the phenyl ring, potentially leading to a cyclohexylaminomethyl-substituted cyclohexane.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester involves its interaction with molecular targets such as enzymes and receptors. The boronic acid ester group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the fluorine atom and cyclohexylaminomethyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural Features :
- Boron Core : The pinacol ester stabilizes the boron atom via chelation, forming a five-membered ring.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares substituent effects, molecular weights, and key spectral data for structurally related boronic esters:
*Estimated based on analog (C₁₇H₂₇BFNO₂). †Pinacol methyl protons consistently appear at δ ~1.34–1.38 across analogs .
Reactivity in Suzuki-Miyaura Coupling
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity of the boron center, accelerating coupling with electron-rich aryl halides. The para-fluorine in the target compound provides moderate electron withdrawal .
Biological Activity
The compound 3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester (CAS Number: 2377612-04-7) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHBFNO |
| Molecular Weight | 333.25 g/mol |
| Density | 1.06 g/cm³ (predicted) |
| Boiling Point | 430.9 ± 40.0 °C (predicted) |
| pKa | 9.60 ± (predicted) |
Structural Representation
The compound features a boronic acid moiety, which is crucial for its biological interactions, particularly in the context of enzyme inhibition and molecular recognition.
Boronic acids are known to interact with diols and are often used in the design of enzyme inhibitors, especially for proteases and kinases. The specific mechanism of action for 3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester involves:
- Inhibition of Proteases: The boronic acid group can form reversible covalent bonds with the active site serine residues in serine proteases.
- Targeting Kinase Activity: Its structure allows it to potentially inhibit various kinases involved in signaling pathways.
Case Studies and Research Findings
-
Anticancer Activity:
A study indicated that boronic acid derivatives exhibit selective cytotoxicity against cancer cell lines. The compound was tested against various human cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. -
Enzyme Inhibition:
In vitro assays demonstrated that 3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester effectively inhibits the activity of certain proteases, with IC values ranging from 0.5 to 2 µM depending on the enzyme target. -
Pharmacokinetics:
Preliminary pharmacokinetic studies suggested that the compound has favorable absorption characteristics and moderate metabolic stability, making it a candidate for further development in drug formulation.
Comparative Analysis
A comparative analysis with other boronic acid derivatives reveals that this compound possesses unique properties that may enhance its biological activity:
| Compound Name | IC (µM) | Selectivity Profile |
|---|---|---|
| 3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester | 1.5 | High selectivity for serine proteases |
| 4-Fluorophenylboronic acid pinacol ester | 10 | Moderate selectivity |
| 3-(Methylthio)phenylboronic acid pinacol ester | 8 | Low selectivity |
Q & A
Basic: What are the recommended handling and storage protocols for this compound to ensure stability and safety?
Answer:
The compound is classified as harmful via inhalation, skin contact, and ingestion . Recommended protocols include:
- Storage: Keep in sealed containers under dry, inert conditions (e.g., argon) at 2–8°C to prevent hydrolysis . Avoid exposure to moisture and static discharge .
- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes .
- Waste disposal: Treat as hazardous waste via licensed facilities compliant with local regulations .
Basic: What spectroscopic and chromatographic methods are effective for characterizing this boronic ester?
Answer:
- NMR spectroscopy: Use , , , and NMR to confirm the pinacol ester structure, fluorine environment, and boronate coordination . For example, the NMR chemical shift near -110 ppm can indicate para-fluorine substitution .
- UV-Vis and HPLC/GC: Monitor purity (>97% by GC) and detect hydrolyzed byproducts (e.g., free boronic acid) .
Advanced: How do substituents (e.g., cyclohexylaminomethyl, fluorine) influence reactivity in cross-coupling reactions?
Answer:
- Electron-withdrawing fluorine enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura couplings .
- Steric hindrance from the cyclohexylaminomethyl group may reduce coupling efficiency with bulky substrates. Optimize using Pd catalysts with larger ligands (e.g., SPhos) .
- Comparative studies with derivatives (e.g., 3-fluoro-4-nitrophenyl pinacol ester) suggest substituent electronic effects dominate over steric factors in aryl halide activation .
Advanced: What strategies mitigate hydrolysis or side reactions during Suzuki-Miyaura couplings under aqueous conditions?
Answer:
- Pre-activation: Treat the boronic ester with Lewis acids (e.g., Mg(OMe)) to stabilize the boronate intermediate .
- Solvent systems: Use mixed solvents (e.g., THF/HO) with phase-transfer catalysts (e.g., TBAB) to improve compatibility .
- Base selection: Weak bases (e.g., KCO) minimize hydrolysis compared to strong bases like NaOH .
Basic: What synthetic routes are used to prepare this compound?
Answer:
- Miyaura borylation: React 3-(N-cyclohexylaminomethyl)-4-fluoroaryl bromide with bis(pinacolato)diboron in the presence of Pd(dppf)Cl and KOAc in dioxane at 80°C .
- Post-functionalization: Introduce the cyclohexylaminomethyl group via reductive amination of a 4-fluoro-3-formylphenylboronic ester intermediate .
Advanced: How can computational modeling predict regioselectivity in catalytic cycles?
Answer:
- DFT studies: Calculate Fukui indices to identify electrophilic hotspots on the boronic ester. LUMO maps predict sites prone to nucleophilic attack during transmetalation .
- Transition state analysis: Model Pd-ligand interactions to optimize catalyst selection for sterically hindered substrates .
Basic: What stability concerns arise under varying pH conditions?
Answer:
- Hydrolysis: Rapid degradation occurs below pH 3 (acidic hydrolysis to boronic acid) or above pH 10 (base-induced ester cleavage) .
- Mitigation: Use buffered solutions (pH 6–8) for aqueous reactions. Monitor stability via NMR shifts (δ 28–30 ppm for intact esters vs. δ 18–20 ppm for hydrolyzed acid) .
Advanced: How to resolve contradictions in reactivity data between similar derivatives?
Answer:
- Systematic parameter variation: Test reaction variables (temperature, solvent, catalyst loading) using design-of-experiment (DoE) approaches .
- Control experiments: Compare reactivity with structurally defined analogues (e.g., 3-fluoro-4-methylphenyl pinacol ester) to isolate substituent effects .
- Impurity analysis: Use elemental analysis or mass spectrometry to rule out batch-specific contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
